7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14941203
InChI: InChI=1S/C23H17ClFN3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-3-6-14(25)7-4-12)18-20(29)15-10-13(24)5-8-16(15)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3
SMILES:
Molecular Formula: C23H17ClFN3O3S
Molecular Weight: 469.9 g/mol

7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14941203

Molecular Formula: C23H17ClFN3O3S

Molecular Weight: 469.9 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C23H17ClFN3O3S
Molecular Weight 469.9 g/mol
IUPAC Name 7-chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C23H17ClFN3O3S/c1-11(2)9-17-26-27-23(32-17)28-19(12-3-6-14(25)7-4-12)18-20(29)15-10-13(24)5-8-16(15)31-21(18)22(28)30/h3-8,10-11,19H,9H2,1-2H3
Standard InChI Key DRTQODYNIPRMGG-UHFFFAOYSA-N
Canonical SMILES CC(C)CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)F

Introduction

The compound 7-Chloro-1-(4-fluorophenyl)-2-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic chemical entity characterized by its unique structural framework. It features a chromeno-pyrrole core substituted with a thiadiazole moiety and halogenated phenyl rings. This compound is of interest for its potential biological activity and structural novelty.

Structural Description

The compound's structure integrates multiple functional groups:

  • Chromeno-pyrrole core: Provides rigidity and aromaticity.

  • Thiadiazole ring: Known for its bioactivity in pharmaceuticals.

  • Halogen substitutions (chlorine and fluorine): Enhance lipophilicity and may influence biological interactions.

Synthesis and Derivation

While no direct synthesis information was found in the provided results, compounds with similar frameworks often involve:

  • Cyclization reactions to form the chromeno-pyrrole core.

  • Halogenation steps for selective substitution.

  • Thiol-based reactions to introduce the thiadiazole moiety.

Potential Applications

The compound's structure suggests potential applications in medicinal chemistry:

  • Pharmacological Activity:

    • The thiadiazole ring is commonly associated with antimicrobial, anticancer, and anti-inflammatory properties.

    • Halogenated aromatic rings are often involved in receptor binding due to their electronic effects.

  • Drug Development:

    • The compound could serve as a lead molecule for designing inhibitors targeting specific enzymes or receptors.

Research Implications

Given its structural complexity, the compound warrants further exploration in:

  • In Vitro Studies:

    • Testing against cancer cell lines or microbial strains to evaluate biological activity.

  • Computational Docking:

    • Predicting interactions with biological targets such as enzymes or receptors.

  • Toxicological Profiling:

    • Assessing safety and pharmacokinetics for drug development purposes.

Limitations and Future Directions

  • Data Availability:

    • Limited physicochemical and experimental data are currently accessible.

  • Further Research Needs:

    • Detailed synthesis protocols.

    • Comprehensive biological evaluations.

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